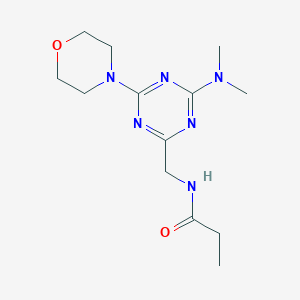

![molecular formula C16H12Cl2O4 B3013721 4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde CAS No. 723333-45-7](/img/structure/B3013721.png)

4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Herbicide Synthesis

This compound serves as a crucial intermediate in the synthesis of the herbicide Sulfentrazone . Sulfentrazone, developed by FMC in the United States, effectively targets annual broad-leaved weeds, grasses, and sulfonylurea-resistant weeds. The nitration of 4-[2-(3,4-DCP)-2-oxoethoxy]-3-methoxybenzaldehyde is a key step in producing Sulfentrazone .

Microreactor-Assisted Nitration

Researchers have explored continuous flow microreactors for the nitration process of this compound. By optimizing parameters such as molar ratios of mixed acids, reaction temperature, and residence time, they achieved a remarkable 97% yield. Compared to traditional batch reactors, microreactors enhance efficiency and yield while minimizing waste acid .

Benzothiazole-Heterocyclic Derivatives

The compound has been investigated for its potential in synthesizing benzothiazole-heterocyclic derivatives. These derivatives exhibit diverse biological activities and find applications in medicinal chemistry .

Nonlinear Optical (NLO) Materials

Diethyl 3,3’-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate) (D32DMBC), derived from 4-[2-(3,4-DCP)-2-oxoethoxy]-3-methoxybenzaldehyde, demonstrates NLO properties. It remains stable up to 145°C, making it suitable for NLO applications .

Synthesis of 3,4-Dichlorophenethylamine

This compound can be obtained by reacting 3,4-dichlorophenylacetonitrile with lithium aluminum hydride (LiAlH₄) in dry diethyl ether in the presence of nitrogen. 3,4-Dichlorophenethylamine has potential applications in organic synthesis .

Triple Reuptake Inhibitors

The synthesis of cis and trans-2-(1-(3,4-DCP)-1,2,3,4-tetrahydronaphthalen-3-yl)acetonitrile involves this compound. These derivatives have been explored as triple reuptake inhibitors, showing promise in treating mood disorders .

Safety and Hazards

Propriétés

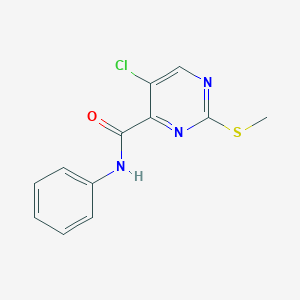

IUPAC Name |

4-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O4/c1-21-16-6-10(8-19)2-5-15(16)22-9-14(20)11-3-4-12(17)13(18)7-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXGTIOMDNDFLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(8-(2-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3013638.png)

![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4,4-difluoropiperidine](/img/structure/B3013642.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B3013648.png)

![(2E)-3-[4-(cyanomethoxy)phenyl]acrylic acid](/img/structure/B3013651.png)

![2-[[1-[2-(3-Methylphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3013652.png)